6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is 319.132076794 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
MLS000530005, also known as Salmeterol , is a long-acting beta-2 adrenergic receptor agonist . The primary target of this compound is the beta-2 adrenergic receptor, which plays a crucial role in the regulation of bronchial smooth muscle tone.
Mode of Action
The interaction of MLS000530005 with its target results in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This is achieved through the stimulation of beta-2 adrenoceptors .
Pharmacokinetics
As a beta-2 adrenergic receptor agonist, it is expected to have a rapid onset of action and a long duration of effect, making it suitable for the treatment of chronic conditions like asthma and copd .
Result of Action
The primary result of MLS000530005’s action is the prevention of bronchospasm and improvement of airflow in patients with obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
特性
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-2-4-8-15(13)22-18(23)12-17(20-19(22)24)21-11-10-14-7-3-5-9-16(14)21/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGPYHYIFMRUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydroindol-1-yl)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。